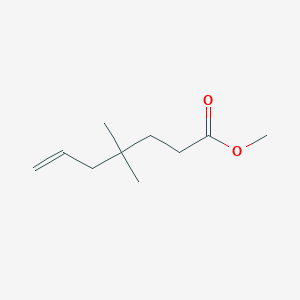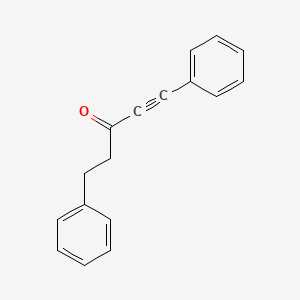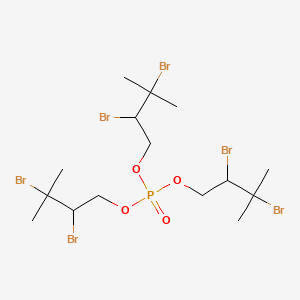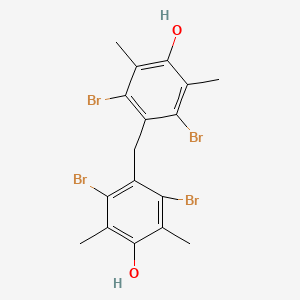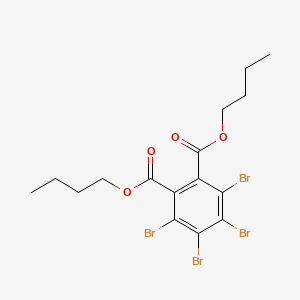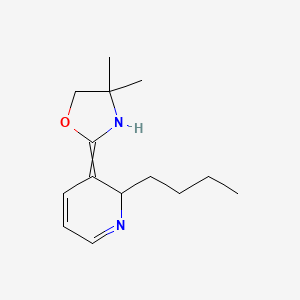
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and amines under controlled conditions.
Cyclization Reactions: Formation of the oxazolidine ring through intramolecular cyclization.
Hydrogenation: Reduction of intermediate compounds to form the dihydropyridine structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Further hydrogenation to fully saturated compounds.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substituents: Halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use as a calcium channel blocker or other therapeutic agents.
Industry: Applications in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine would involve its interaction with specific molecular targets. For example, as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, affecting various physiological processes.
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Uniqueness
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine may have unique structural features that confer specific advantages, such as increased stability or selectivity for certain biological targets.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
特性
CAS番号 |
106658-50-8 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC名 |
2-(2-butyl-2H-pyridin-3-ylidene)-4,4-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C14H22N2O/c1-4-5-8-12-11(7-6-9-15-12)13-16-14(2,3)10-17-13/h6-7,9,12,16H,4-5,8,10H2,1-3H3 |
InChIキー |
SZDQNJOWHPFAQV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=C2NC(CO2)(C)C)C=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


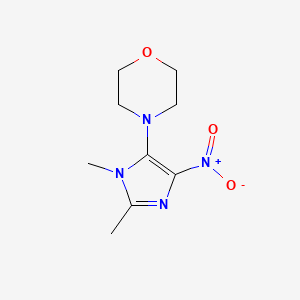
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
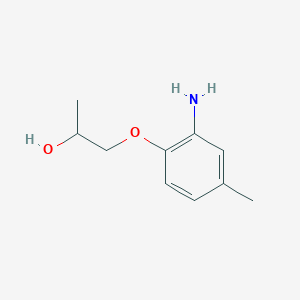


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
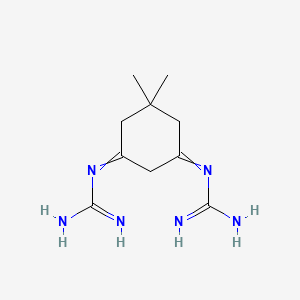
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
